molecular formula C20H18N2O6S B3009913 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009350-50-8

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Katalognummer: B3009913
CAS-Nummer: 1009350-50-8
Molekulargewicht: 414.43
InChI-Schlüssel: QQJYRTPQEOQLDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound with significant potential in medicinal chemistry, primarily due to its structural components, which include a thiazolidine ring and various functional groups. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O6S, with a molecular weight of 414.43 g/mol. Its structure features a thiazolidine scaffold, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidine-2,4-dione analogues found that compounds similar to the target compound demonstrated significant activity against both bacterial and fungal strains.

CompoundBacterial StrainsFungal Strains
am1E. coli (MIC: 15 µg/mL)C. albicans (MIC: 20 µg/mL)
am2S. aureus (MIC: 10 µg/mL)A. niger (MIC: 25 µg/mL)
am3P. aeruginosa (MIC: 12 µg/mL)A. flavus (MIC: 30 µg/mL)

These findings suggest that the thiazolidine framework can be optimized for enhanced antimicrobial efficacy .

2. Anti-inflammatory Activity

Compounds derived from thiazolidine scaffolds have been reported to possess anti-inflammatory properties. For instance, several analogues demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

3. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various studies. One investigation highlighted that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer activity of a series of thiazolidine derivatives against human cancer cell lines. The results indicated that specific modifications to the thiazolidine core significantly enhanced cytotoxicity:

  • Compound A (similar structure): IC50 = 5 µM against HeLa cells.
  • Compound B : IC50 = 10 µM against MCF-7 cells.

These results underscore the importance of structural optimization in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of thiazolidine were tested against standard strains using the broth microdilution method:

  • Compound C showed an MIC of 8 µg/mL against S. aureus.
  • Compound D exhibited an MIC of 12 µg/mL against P. aeruginosa.

This study highlights the potential for developing new antimicrobial agents based on thiazolidine structures .

Eigenschaften

IUPAC Name

2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYRTPQEOQLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.